molecular formula C17H12FNO2 B12122939 2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 18193-07-2

2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B12122939
CAS No.: 18193-07-2
M. Wt: 281.28 g/mol
InChI Key: FEUOXPARVIPXKS-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

The synthesis of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate aniline derivatives with carboxylic acids under specific reaction conditions. For instance, the cyclization of 4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid can yield the desired quinoline derivative . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The molecular pathways involved include the regulation of cell cycle progression and apoptosis.

Comparison with Similar Compounds

4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- can be compared with other quinoline derivatives, such as:

The uniqueness of 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

18193-07-2

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12FNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)

InChI Key

FEUOXPARVIPXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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